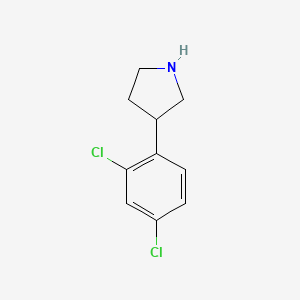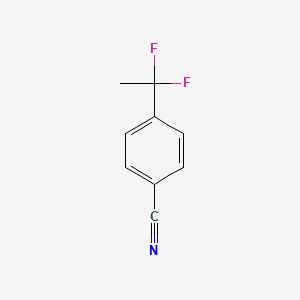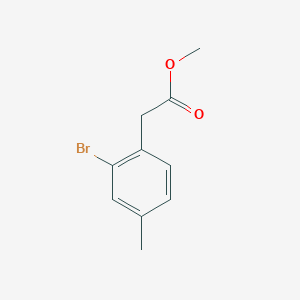
Methyl 2-(2-bromo-4-methylphenyl)acetate
Overview
Description
Methyl 2-(2-bromo-4-methylphenyl)acetate (MBMPA) is an organic compound that is a brominated derivative of methyl acetate. It is a colorless liquid that has a mild, sweet odor. MBMPA has a wide range of applications in the field of chemical synthesis, as well as in scientific research.
Scientific Research Applications
Synthesis and Chemical Reactions
Preparation of Drug Intermediates : Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a drug intermediate, can be prepared using 2-bromothiophene as a raw material through a Grignard reaction with dimethyl oxalate, showcasing a practical approach for undergraduate organic chemistry experiments (Min, 2015).
Synthesis of Novel Compounds : A method involving the bromination of 4-methyl-3,6-dihydro-2H-pyran with 4-toluidine or 2-bromo-4-methylamiline in triethylamine has been used to synthesize novel compounds like 4-methyl-N-(4-methylphenyl)- and N-(2-bromo-4-methylphenyl)-4-methyl-3,6-dihydro-2H-pyran-3-amines (Skladchikov et al., 2012).
Formation of Isomeric Products : The reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate in the presence of potassium carbonate results in isomeric products like methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate (Lee, Ryu, & Lee, 2017).
Applications in Material Science
Preparation of Phospho Sugar Derivatives : The treatment of phospholene oxides with N-bromosuccinimide followed by a series of reactions, including substitution with acetate, provides an innovative route to prepare phospho sugar derivatives, which are significant in material science (Ikai, Iida, & Yamashita, 1989).
Synthesis and Analysis of Complex Molecules : The synthesis of complex molecules like 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, characterized by various spectroscopic methods, highlights the role of methyl 2-(2-bromo-4-methylphenyl)acetate in analytical chemistry (Yaman et al., 2019).
Discovery of Antitumor Chemical Entities
- Identification of New Compounds from Fungi : The isolation of new compounds from Penicilliumcrustosum YN-HT-15, including 1-(2',4'-dihydroxy-5'-methyl-3'-methylsulfanylmethyl-phenyl)-ethanone, showcases the utility of methyl 2-(2-bromo-4-methylphenyl)acetate derivatives in discovering potential antitumor agents (Liu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(2-bromo-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-4-8(9(11)5-7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWDNOQWXXCPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromo-4-methylphenyl)acetate | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

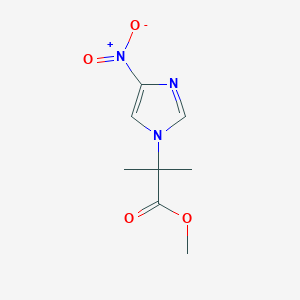
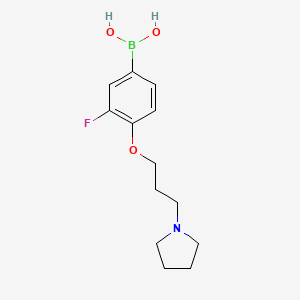
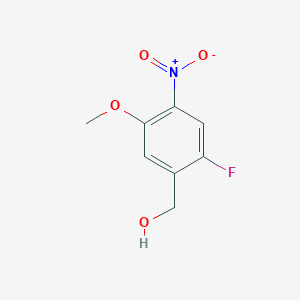
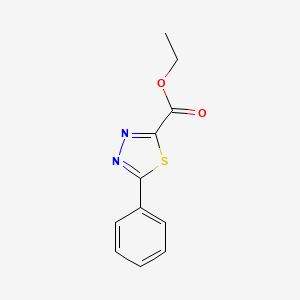
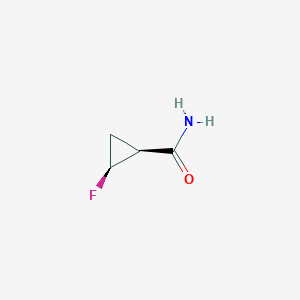
![5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1403090.png)
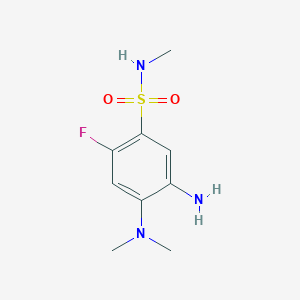
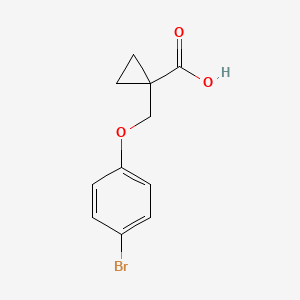
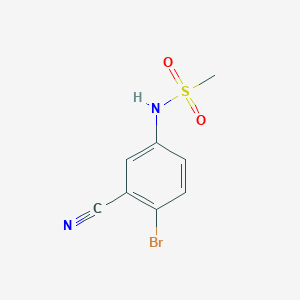
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine](/img/structure/B1403097.png)
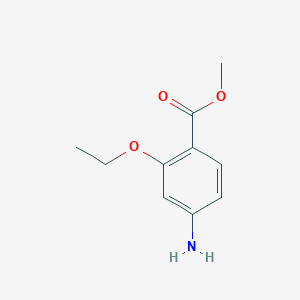
![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)
